Bis-sulfone NHS Ester

Übersicht

Beschreibung

Bis-sulfone NHS Ester is a bis-alkylating labeling reagent that is selective for the cysteine sulfur atoms from a native disulfide. These reagents undergo bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond, such as the interchain disulfide bonds of an antibody . The reaction results in covalent rebridging of the disulfide bond via a three-carbon bridge, leaving the protein structurally intact .

Wirkmechanismus

Target of Action

The primary targets of Bis-sulfone NHS Ester are the cysteine sulfur atoms from a native disulfide . These targets are crucial as they play a significant role in the structural stability of proteins, particularly antibodies .

Mode of Action

This compound is a bis-alkylating labeling reagent . It undergoes bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond, such as the interchain disulfide bonds of an antibody . This interaction results in covalent rebridging of the disulfide bond via a three-carbon bridge, leaving the protein structurally intact .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the rebridging of disulfide bonds in proteins . By selectively targeting cysteine sulfur atoms, it enables the conjugation of both thiols derived from the two cysteine residues of a reduced native disulfide bond . This process enhances the structural stability of the protein .

Result of Action

The result of this compound’s action is the enhanced structural stability of the protein . By rebridging the disulfide bond, it leaves the protein structurally intact . This is particularly important for antibodies, where maintaining structural integrity is crucial for their function .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability and reactivity can be affected by the solvent used, as it is soluble in various organic solvents . Additionally, temperature may also influence its efficacy and stability, as it is typically stored at -20°C .

Biochemische Analyse

Biochemical Properties

Bis-sulfone NHS Ester plays a crucial role in biochemical reactions due to its bis-alkylating properties. It selectively targets the cysteine sulfur atoms from native disulfide bonds, undergoing bis-alkylation to conjugate both thiols derived from the two cysteine residues . This reaction is particularly useful in the conjugation of interchain disulfide bonds of antibodies, resulting in covalent rebridging of the disulfide bond . The compound interacts with various enzymes, proteins, and other biomolecules, enhancing the structural stability of the protein by maintaining the integrity of the disulfide bonds .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by stabilizing the structure of proteins through the rebridging of disulfide bonds . This stabilization can impact cell signaling pathways, gene expression, and cellular metabolism. By maintaining the structural integrity of proteins, this compound ensures proper cellular function and prevents the destabilization that could lead to cellular dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves its bis-alkylating properties, which allow it to selectively target cysteine sulfur atoms from native disulfide bonds . The compound undergoes bis-alkylation to conjugate both thiols derived from the two cysteine residues, resulting in covalent rebridging of the disulfide bond . This process enhances the structural stability of proteins by maintaining the integrity of the disulfide bonds, preventing their cleavage and subsequent destabilization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions . Long-term studies have shown that this compound maintains its ability to stabilize proteins over extended periods, ensuring consistent cellular function . The degradation of the compound can lead to a decrease in its effectiveness, highlighting the importance of proper storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stabilizes proteins without causing adverse effects . At higher doses, this compound can exhibit toxic effects, leading to cellular dysfunction and potential tissue damage . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing any potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to maintain the integrity of disulfide bonds . The compound’s bis-alkylating properties allow it to conjugate thiols derived from cysteine residues, ensuring the stability of proteins . This interaction can affect metabolic flux and metabolite levels, highlighting the importance of this compound in maintaining proper cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions ensure the proper localization and accumulation of the compound, allowing it to effectively stabilize proteins . The transport and distribution of this compound are crucial for its ability to maintain the structural integrity of proteins and ensure proper cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can effectively stabilize proteins within the appropriate cellular context, maintaining the integrity of disulfide bonds and preventing cellular dysfunction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthetic route typically involves the reaction of a bis-sulfone compound with an NHS ester, resulting in the formation of the desired bis-sulfone NHS Ester . The reaction conditions often include the use of organic solvents such as DCM, DMF, DMSO, and THF, and the reactions are carried out at low temperatures to maintain the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the purity and stability of the compound. The production process includes stringent quality control measures to achieve a high purity level (typically above 95%) and involves the use of advanced purification techniques such as HPLC .

Analyse Chemischer Reaktionen

Types of Reactions

Bis-sulfone NHS Ester primarily undergoes bis-alkylation reactions, where it reacts with thiols derived from cysteine residues . It can also participate in nucleophilic substitution and addition reactions due to the presence of reactive sulfone groups .

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents to break disulfide bonds and thiol-containing compounds to facilitate bis-alkylation . The reactions are typically carried out in organic solvents under mild conditions to preserve the integrity of the protein or molecule being modified .

Major Products Formed

The major products formed from reactions involving this compound are covalently modified proteins or molecules with rebridged disulfide bonds . These modifications are stable and maintain the structural integrity of the original molecule .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

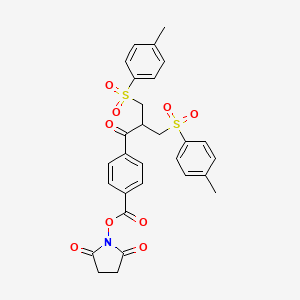

- Chemical Formula: C29H27NO9S2

- Molecular Weight: 597.66 g/mol

- Purity: >95% (HPLC)

- Solubility: Soluble in DMSO, DMF, DCM, THF, and chloroform

- Storage Conditions: -20°C, desiccated

Mechanism of Action:

Bis-sulfone NHS Ester functions as a bis-alkylating labeling reagent. It selectively targets cysteine sulfur atoms from native disulfide bonds, facilitating the rebridging of these bonds without compromising protein structure. The compound undergoes a series of elimination and addition reactions that result in the formation of covalent modifications, enhancing the structural stability of proteins .

Chemistry

- Labeling Reagent: this compound is used for selective modification of cysteine residues in proteins. This is crucial for studying protein interactions and dynamics.

Biology

- Protein-Protein Interactions: The compound is employed to investigate interactions between proteins by stabilizing disulfide bonds, allowing for more accurate structural analyses.

Medicine

- Antibody-Drug Conjugates (ADCs): this compound has been pivotal in developing ADCs. For instance, it was used to successfully link the cytotoxic agent MMAE to the antibody Trastuzumab, achieving a high drug-to-antibody ratio (DAR) while maintaining stability under physiological conditions .

Industry

- Modified Proteins Production: In industrial applications, this compound is utilized to create modified proteins with enhanced properties for various biotechnological applications.

Case Study 1: Development of ADCs

In a study by Badescu et al., this compound was used to create an ADC with minimal degradation over time compared to traditional maleimide constructs. The ADC exhibited significant stability even in the presence of reducing agents like DTT .

Case Study 2: Site-Specific Protein Modification

Research demonstrated that this compound could achieve site-specific bis-alkylation on proteins with multiple thiols. This was shown to enhance the efficiency of PEGylation processes, which are critical for improving the pharmacokinetics of therapeutic proteins .

Comparative Analysis with Other Reagents

| Reagent Type | Mechanism | Stability | Selectivity |

|---|---|---|---|

| This compound | Bis-alkylation of thiols | High | High |

| Maleimide-based reagents | React with thiol groups | Moderate | Moderate |

| Iodoacetamide-based reagents | Thiol modification | Low | Low |

Note: this compound provides superior selectivity and stability compared to other commonly used reagents for thiol modification .

Vergleich Mit ähnlichen Verbindungen

Bis-sulfone NHS Ester is unique in its ability to selectively modify cysteine residues and rebridge disulfide bonds without disrupting the overall structure of the protein . Similar compounds include:

Maleimide-based reagents: These also react with thiol groups but may not provide the same level of stability and selectivity as this compound.

Iodoacetamide-based reagents: These are used for thiol modification but can lead to non-specific reactions and less stable modifications.

Biologische Aktivität

Bis-sulfone NHS Ester is a heterobifunctional compound widely used in bioconjugation applications due to its ability to selectively react with amino and thiol groups in proteins. Its unique structure, featuring two sulfone groups and an N-hydroxysuccinimide (NHS) ester, allows for site-specific modifications that are crucial in the development of therapeutic agents, particularly antibody-drug conjugates (ADCs).

The molecular formula of this compound is , with a molecular weight of 597.66 g/mol. The compound exhibits significant biological activity through the following mechanisms:

- Site-Specific Conjugation : this compound reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct. This reaction is essential for conjugating the compound to proteins, enabling precise modifications without disrupting their structural integrity .

- Rebridging Disulfide Bonds : The compound can effectively bridge disulfide bonds in proteins, enhancing their stability while allowing for functional modifications. This property is particularly useful in maintaining the integrity of therapeutic proteins during the labeling process .

- Dual Reactivity : The presence of both NHS ester and sulfone functionalities allows this compound to react with thiols and amines, which broadens its application scope in biochemical research and drug development .

Applications

This compound has diverse applications in biochemical research and biotechnology, including:

- Antibody-Drug Conjugates (ADCs) : It is utilized for the targeted delivery of cytotoxic agents to specific cells, enhancing therapeutic efficacy while minimizing off-target effects .

- Protein Labeling : The compound is employed in labeling proteins for various analytical applications, including mass spectrometry and fluorescence microscopy.

- Bioconjugation Technologies : It serves as a critical tool in developing novel biomolecular constructs that require precise modifications for enhanced functionality.

Case Studies

Several studies highlight the effectiveness of this compound in bioconjugation:

- Trastuzumab Conjugation : Badescu et al. demonstrated that using this compound to link the cytotoxic payload MMAE to the disulfides of the humanized antibody Trastuzumab resulted in a 78% yield of a species with a desired drug-to-antibody ratio (DAR) of 4. The resulting ADC exhibited minimal degradation over 96 hours under serum conditions, showcasing superior stability compared to traditional maleimide constructs .

- Disulfide Bridging Chemistry : Research indicated that this compound could effectively rebridge disulfide bonds in antibodies, preserving their structural integrity while allowing functional modifications necessary for therapeutic applications .

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Structure Type | Key Feature |

|---|---|---|

| This compound | Heterobifunctional | Dual reactivity towards thiols and amines |

| Sulfo-N-hydroxysuccinimide ester | NHS ester | Commonly used for protein labeling |

| Maleimide derivatives | Electrophilic | Reacts specifically with thiols |

| Isothiocyanate derivatives | Reactive electrophile | Forms stable thiourea bonds with amines |

Safety and Toxicity

While specific toxicity data on this compound is limited, it is classified as an irritant and may cause skin or eye sensitization. Standard laboratory safety protocols should be followed when handling this compound, including wearing protective equipment and working in a fume hood .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27NO9S2/c1-19-3-11-24(12-4-19)40(35,36)17-23(18-41(37,38)25-13-5-20(2)6-14-25)28(33)21-7-9-22(10-8-21)29(34)39-30-26(31)15-16-27(30)32/h3-14,23H,15-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRPBIATANVSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)ON4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27NO9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.